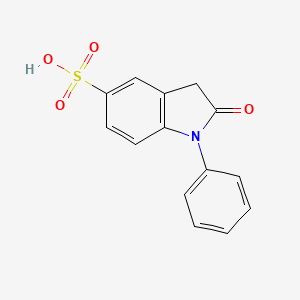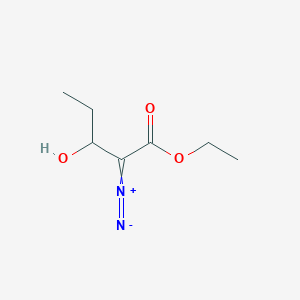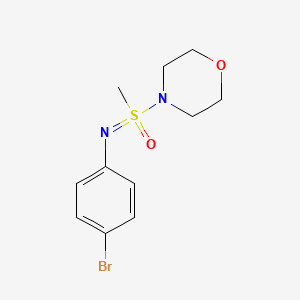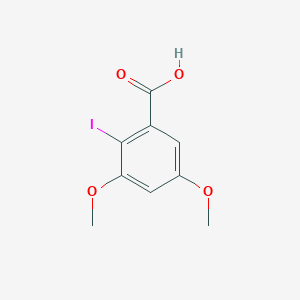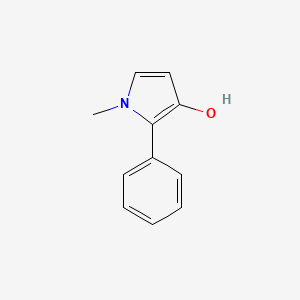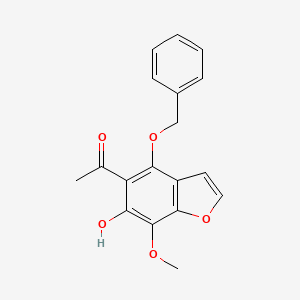
1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone is a complex organic compound characterized by its unique benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran core through cyclization reactions, followed by the introduction of functional groups such as benzyloxy, hydroxy, and methoxy groups under specific reaction conditions. These steps often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic and aromatic positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its activity and specificity.
Comparison with Similar Compounds
- 1-(2,4-Bis(benzyloxy)phenyl)ethanone
- 1-(4-(Benzyloxy)-5-methoxy-2-nitrophenyl)ethanone
Comparison: Compared to similar compounds, 1-(4-(Benzyloxy)-6-hydroxy-7-methoxybenzofuran-5-yl)ethanone is unique due to its specific substitution pattern on the benzofuran core. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
119104-31-3 |
|---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-(6-hydroxy-7-methoxy-4-phenylmethoxy-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C18H16O5/c1-11(19)14-15(20)18(21-2)17-13(8-9-22-17)16(14)23-10-12-6-4-3-5-7-12/h3-9,20H,10H2,1-2H3 |
InChI Key |
BICYTSYHSUJOTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


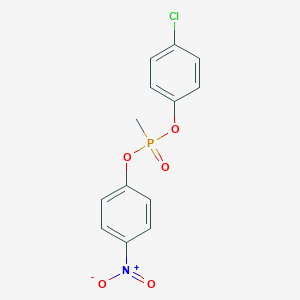
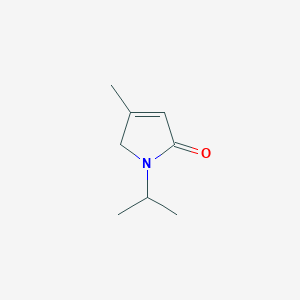

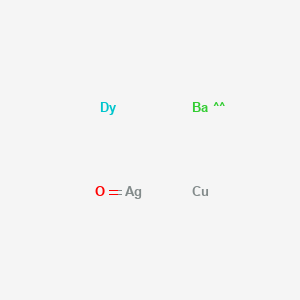
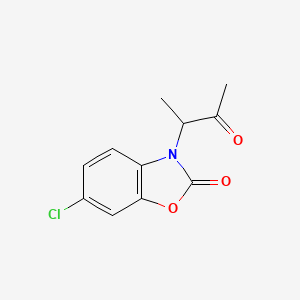
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
